molecular formula C24H20N4O3S B11206285 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11206285
M. Wt: 444.5 g/mol
InChI Key: RDYPKNUOZQXOAO-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure features a 1,2,4-oxadiazole ring substituted with a 4-ethylphenyl group at position 3, linked via a methyl group to the thieno[3,2-d]pyrimidine scaffold. The 3-position of the pyrimidine is further substituted with a p-tolyl group. Such structural motifs are associated with diverse bioactivities, including antimicrobial and enzyme inhibitory properties, as seen in related compounds .

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O3S/c1-3-16-6-8-17(9-7-16)22-25-20(31-26-22)14-27-19-12-13-32-21(19)23(29)28(24(27)30)18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3

InChI Key

RDYPKNUOZQXOAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidine-2,4-dione Core

The thieno[3,2-d]pyrimidine core serves as the foundational scaffold for this compound. A widely adopted method involves the cyclization of methyl 2-aminothiophene-3-carboxylate with urea under high-temperature conditions (200°C), yielding thieno[3,2-d]pyrimidine-2,4-diol . This reaction proceeds via nucleophilic attack of the amine on the carbonyl group of urea, followed by dehydration to form the fused heterocyclic system. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the diol into 2,4-dichlorothieno[3,2-d]pyrimidine, a versatile intermediate for further functionalization .

Preparation of the 1,2,4-Oxadiazole Moiety

The 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized through a two-step sequence. First, 4-ethylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime. This intermediate undergoes cyclization with methyl bromoacetate in the presence of a coupling agent such as 1,1′-carbonyldiimidazole (CDI), yielding 5-(bromomethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole . The bromomethyl group serves as a leaving group for subsequent alkylation reactions.

Coupling of the Oxadiazole Methyl Group to the Thienopyrimidine Core

The final assembly involves alkylation of the remaining chlorine atom on the thienopyrimidine core with the oxadiazole-methyl derivative. In a polar aprotic solvent such as dimethylformamide (DMF), 3-(p-tolyl)-2-chlorothieno[3,2-d]pyrimidine reacts with 5-(bromomethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole in the presence of a base like potassium carbonate (K₂CO₃). This nucleophilic substitution proceeds at elevated temperatures (80–100°C) over 12–24 hours, culminating in the target compound .

Purification and Characterization Techniques

Crude product purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization from ethanol or methanol enhances purity. Structural confirmation relies on spectroscopic analyses:

  • ¹H NMR : Distinct signals for the p-tolyl methyl group (δ 2.35 ppm), oxadiazole methylene (δ 4.85 ppm), and aromatic protons (δ 7.20–8.10 ppm) .

  • LC-MS : Molecular ion peak at m/z 444.5 (M+H)⁺, consistent with the molecular formula C₂₄H₂₀N₄O₃S .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80–100°CMaximizes substitution efficiency
SolventAnhydrous DMFEnhances solubility of intermediates
BaseK₂CO₃Facilitates deprotonation without side reactions
CatalystNone requiredSimplifies purification

Elevating temperatures beyond 100°C risks decomposition, while lower temperatures prolong reaction times .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Efficiency
Nucleophilic Substitution65–7590–95High
Suzuki Coupling80–8595–98Moderate

While Suzuki coupling offers superior regioselectivity, its reliance on palladium catalysts increases costs .

Challenges and Limitations

Key challenges include:

  • Regioselectivity : Competing reactions at the C2 and C4 positions of the thienopyrimidine core may yield byproducts.

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments .

  • Purification Complexity : Similar polarities of intermediates and byproducts complicate chromatographic separation.

Chemical Reactions Analysis

Core Formation

  • Thieno[3,2-d]pyrimidine Core : The synthesis of the thieno[3,2-d]pyrimidine scaffold often involves cyclization reactions. For example, condensation of thiophene derivatives with pyrimidine precursors under acidic or basic conditions may form the core structure .

  • Oxadiazole Moiety : The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes or amidrazones with carbonyl compounds.

Coupling Reactions

  • Methylation : The oxadiazole moiety is likely introduced via alkylation or coupling reactions. For instance, methylation of the pyrimidine core at the 1-position could involve reagents like methyl iodide or dimethyl sulfate in polar aprotic solvents.

  • Substituent Incorporation : The 4-ethylphenyl and p-tolyl groups are introduced through electrophilic substitution or nucleophilic aromatic substitution, depending on the functional groups present.

Cyclization

The formation of the thieno[3,2-d]pyrimidine core often proceeds via SnCl₄-mediated cyclization , as observed in similar derivatives. This catalyst facilitates the closure of the pyrimidine ring by activating carbonyl groups, enabling nucleophilic attack and subsequent ring formation .

Coupling Reagents

  • 1,1′-Carbonyldiimidazole (CDI) : Used in coupling reactions to activate carboxylic acids, enabling amide or ester bond formation .

  • Triethylamine (Et₃N) : Acts as a base to deprotonate intermediates during condensation reactions .

Reaction Conditions and Optimization

Parameter Typical Range Purpose
Temperature 0–150°CControls reaction kinetics and selectivity (e.g., reflux under N₂) .
Solvent DMF, THF, DMSOFacilitates reagent solubility and stabilizes intermediates .
Catalyst SnCl₄, Et₃N, CDIAccelerates cyclization or coupling reactions .
Reaction Time 1–24 hoursDictates yield optimization (e.g., extended times for completeness) .

Yields for analogous thienopyrimidine derivatives range from 16–91% , depending on the specific step and reagent choice .

Analytical Techniques

Method Purpose Key Observations
Thin-Layer Chromatography (TLC) Monitors reaction progress and purity.Tracks disappearance of starting materials and formation of intermediates.
High-Performance Liquid Chromatography (HPLC) Quantifies product purity.Resolves closely related compounds and assesses yield.
Nuclear Magnetic Resonance (NMR) Confirms structural integrity.Validates coupling positions and substituent orientations .

Biological Activity and Reaction Implications

While the primary focus is on chemical reactions, the compound’s biological activity (e.g., antibacterial or anticancer properties ) may influence reaction design. For example:

  • Oxadiazole derivatives exhibit potent antibacterial effects, potentially guiding synthetic strategies to enhance bioavailability.

  • Thienopyrimidine cores interact with enzymes or receptors, necessitating precise functionalization during synthesis.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate oxadiazole and thienopyrimidine moieties. The general synthetic pathway includes:

  • Formation of the Oxadiazole Ring : The initial step often involves the reaction of substituted phenyl hydrazines with carboxylic acids or their derivatives to form the oxadiazole ring.
  • Thieno[3,2-d]pyrimidine Synthesis : This is achieved through cyclization reactions involving appropriate precursors such as thioketones and amines.
  • Final Coupling Reaction : The final product is obtained through a coupling reaction between the oxadiazole derivative and the thienopyrimidine structure.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In studies evaluating its efficacy:

  • Antibacterial Activity : It has shown effectiveness against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : The compound exhibits antifungal properties against strains like Candida albicans, indicating its potential use in treating fungal infections .

Anticancer Activity

Research indicates that this compound possesses promising anticancer activity:

  • Cytotoxicity Studies : The compound was tested against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results showed a dose-dependent inhibition of cell proliferation .
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study assessed the antimicrobial effects of similar oxadiazole derivatives, revealing that modifications in substituents significantly affected their activity profiles. Compounds with electron-withdrawing groups exhibited enhanced antibacterial effects .
  • Evaluation of Anticancer Properties :
    • Another investigation focused on thienopyrimidine derivatives, which highlighted their ability to inhibit tumor growth in vivo. The study concluded that structural variations play a crucial role in enhancing anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their differentiating features are summarized below:

Compound Name / Core Structure Substituents at Key Positions Biological Activity Synthesis Method
Target Compound 1: 3-(4-ethylphenyl)-1,2,4-oxadiazole; 3: p-tolyl Antimicrobial (inferred) Likely alkylation with 5-(chloromethyl)-1,2,4-oxadiazole derivatives
1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones 1: 1,2,4-oxadiazole; 6: 1,3,4-oxadiazole Antimicrobial (MIC: 1–16 µg/mL against S. aureus) Alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in DMF/K₂CO₃
N1-(2-(3-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine 2: Pyrazoline; 4: Trimethylamine PI3Kα inhibition (IC₅₀: <100 nM) Nucleophilic substitution on chloropyrimidine
5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones 6: Thiazole Not specified (structural focus) Alkylation with benzyl chlorides in DMF/K₂CO₃

Key Observations:

  • Oxadiazole Position Matters: The target compound’s 1,2,4-oxadiazole substituent at position 1 contrasts with the 1,3,4-oxadiazole at position 6 in ’s analogues. This positional difference may alter electron distribution and bioactivity .
  • Bioactivity Divergence: While 1,3,4-oxadiazole derivatives exhibit antimicrobial activity, pyrazoline-substituted thienopyrimidines (e.g., compound in ) target PI3Kα, highlighting the role of substituents in defining biological targets .

Physicochemical Properties

  • Melting Points: Thienopyrimidines with bulky substituents (e.g., 1,3,4-oxadiazoles) typically exhibit high melting points (>200°C), indicating crystalline stability . The target compound is expected to follow this trend.

Bioactivity and Mechanisms

  • Antimicrobial Potential: ’s 1,3,4-oxadiazole derivatives show MIC values of 1–16 µg/mL against Staphylococcus aureus. The target compound’s 1,2,4-oxadiazole group may modulate activity due to altered hydrogen-bonding capacity .
  • Enzyme Interactions: Unlike PI3Kα inhibitors (), the target compound’s lack of a pyrazoline or trimethylamine unit suggests a different mechanism, possibly targeting bacterial enzymes or membrane integrity .

Biological Activity

The compound 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , often referred to as Compound L927-0141, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action and therapeutic implications.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Weight474.54 g/mol
Molecular FormulaC25H22N4O4S
LogP5.8468
Polar Surface Area71.172 Ų
Hydrogen Bond Acceptors8

The compound features a thieno[3,2-d]pyrimidine backbone fused with an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In particular:

  • In vitro studies demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer models .
  • The oxadiazole derivatives were noted for their ability to inhibit key cellular pathways involved in cancer progression .

Anti-inflammatory and Analgesic Effects

The compound's structure suggests potential anti-inflammatory properties. Studies on related oxadiazole derivatives have shown:

  • Significant inhibition of pro-inflammatory cytokines in vitro.
  • Reduction in pain response in animal models when administered at specific dosages .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar oxadiazole derivatives have been reported to inhibit enzymes such as acetyl-CoA carboxylase (ACC), which plays a role in lipid metabolism and is implicated in obesity and metabolic disorders .
  • Modulation of Receptors : The compound may interact with peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and inflammation .
  • Antioxidant Activity : Some studies suggest that oxadiazole derivatives may possess antioxidant properties that contribute to their therapeutic effects by reducing oxidative stress within cells .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various oxadiazole derivatives, including those structurally similar to our compound. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of intrinsic pathways.

Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory activity, researchers synthesized a series of oxadiazole derivatives and tested their effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that certain derivatives significantly reduced the production of inflammatory mediators such as TNF-alpha and IL-6.

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves cyclocondensation and alkylation steps. Starting with 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, alkylation is performed using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in DMF with potassium carbonate as a catalyst. Key intermediates include halogenated precursors (e.g., α-bromoacetyl derivatives) and heterocyclic intermediates formed during cyclocondensation in phosphorous oxychloride .

Basic: How is the antimicrobial activity of this compound evaluated experimentally?

Antimicrobial screening typically follows broth microdilution assays (e.g., against Staphylococcus aureus or Candida albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution in 96-well plates, with growth inhibition measured spectrophotometrically. Positive controls (e.g., ciprofloxacin) and solvent-only negative controls are included to validate results .

Basic: What spectroscopic and analytical techniques confirm its structural integrity?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., oxadiazole methyl linkage at N1).
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole ring vibrations.
  • Mass Spectrometry (HRMS) : Ensures molecular ion consistency with theoretical mass .

Advanced: How can computational methods optimize its synthesis and reaction pathways?

Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation. For example, reaction path searches using software like GRRM or Gaussian predict energetically favorable pathways for cyclocondensation. Machine learning models trained on reaction databases (e.g., Reaxys) can recommend solvent systems or catalysts (e.g., p-toluenesulfonic acid) to enhance yields .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare MICs of analogs with varying substituents (e.g., 4-ethylphenyl vs. p-tolyl groups).
  • Molecular Docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
  • Statistical Validation : Use multivariate regression to isolate substituent effects from experimental noise .

Advanced: What mechanistic insights exist for its cyclocondensation and alkylation steps?

Cyclocondensation in phosphorous oxychloride proceeds via nucleophilic acyl substitution , forming the oxadiazole ring. Alkylation involves SN2 displacement at the chloromethyl group, with DMF stabilizing the transition state. Isolation of intermediates (e.g., bromoacetyl derivatives) and kinetic studies (varying temperature/catalyst) clarify rate-determining steps .

Advanced: How do structural modifications impact physicochemical and biological properties?

  • Oxadiazole Substituents : Bulky groups (e.g., 4-ethylphenyl) enhance lipophilicity (logP >3), improving membrane permeability but potentially reducing solubility.
  • Thienopyrimidine Modifications : Electron-withdrawing groups (e.g., nitro) stabilize the dione moiety, altering redox potentials (cyclic voltammetry data) .

Advanced: What computational tools predict its drug-likeness and bioavailability?

  • ADMET Prediction : Tools like SwissADME or PreADMET calculate parameters (e.g., topological polar surface area <90 Ų for oral bioavailability).
  • Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers or plasma protein binding (e.g., albumin).
  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict metabolic susceptibility .

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